molecular formula C11H10ClNS B1225712 2-Benzyl-4-(chloromethyl)-1,3-thiazole CAS No. 36916-36-6

2-Benzyl-4-(chloromethyl)-1,3-thiazole

Cat. No.: B1225712
CAS No.: 36916-36-6
M. Wt: 223.72 g/mol
InChI Key: OBQYFPBESLPHHK-UHFFFAOYSA-N
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Description

2-Benzyl-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a benzyl group at the 2-position and a chloromethyl group at the 4-position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Benzyl-4-(chloromethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its biological activity against certain pathogens.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Future Directions

The future directions in the field of benzothiazole derivatives seem to be focused on the development of new compounds with enhanced bioactivities. For instance, compound 5c displayed excellent fungicidal activities against C. lunata, B. cinerea, and S. sclerotiorum, which have the potential to be lead compounds for the development of new fungicides . Another area of interest is the development of controlled drug delivery systems .

Biochemical Analysis

Biochemical Properties

2-Benzyl-4-chloromethylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions suggest that 2-Benzyl-4-chloromethylthiazole may have antioxidant properties, helping to mitigate oxidative damage in cells. Additionally, its interaction with microbial enzymes indicates potential antimicrobial activity .

Cellular Effects

The effects of 2-Benzyl-4-chloromethylthiazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 2-Benzyl-4-chloromethylthiazole can affect gene expression and cellular metabolism. For instance, it may upregulate the expression of antioxidant genes while downregulating pro-inflammatory genes, thereby promoting cell survival and reducing inflammation .

Molecular Mechanism

At the molecular level, 2-Benzyl-4-chloromethylthiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, 2-Benzyl-4-chloromethylthiazole can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-4-chloromethylthiazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that 2-Benzyl-4-chloromethylthiazole can have sustained effects on cellular function, including prolonged antioxidant activity and reduced inflammation . Its stability and efficacy may decrease over time, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of 2-Benzyl-4-chloromethylthiazole vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-Benzyl-4-chloromethylthiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . By modulating these pathways, 2-Benzyl-4-chloromethylthiazole can affect metabolic flux and the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, 2-Benzyl-4-chloromethylthiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues is influenced by factors such as its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 2-Benzyl-4-chloromethylthiazole is crucial for its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 2-Benzyl-4-chloromethylthiazole in these organelles allows it to modulate processes such as oxidative phosphorylation and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-(chloromethyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with chloroacetyl chloride, followed by cyclization with sulfur and a base to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The benzyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alkyl-substituted thiazoles.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(chloromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

    2-Benzyl-4-chlorophenol: Another benzyl-substituted compound with antimicrobial properties.

    2-Benzyl-4,5-dihydrothiazole: A similar thiazole compound with different substitution patterns.

Uniqueness: 2-Benzyl-4-(chloromethyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQYFPBESLPHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190403
Record name 2-Benzyl-4-chloromethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36916-36-6
Record name 2-Benzyl-4-chloromethylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036916366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-4-chloromethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Sommelet reaction in the context of 2-benzyl-4-chloromethylthiazole?

A1: The Sommelet reaction is a chemical reaction that converts benzyl halides into aldehydes using hexamine and water. In the context of 2-benzyl-4-chloromethylthiazole, the Sommelet reaction is significant because it allows for the conversion of the chloromethyl group to an aldehyde group. This transformation is particularly interesting because it introduces a new reactive site in the molecule, opening possibilities for further chemical modifications and potentially leading to derivatives with different biological activities.

Q2: What are the potential applications of the nitrated and brominated derivatives of 2-benzyl-4-chloromethylthiazole?

A2: While the provided research [] focuses on the synthesis and does not delve into specific applications, introducing nitro and bromo substituents to the 2-benzyl-4-chloromethylthiazole molecule can significantly alter its properties. These modifications can influence the molecule's reactivity, polarity, and ability to interact with biological targets. Therefore, these derivatives could serve as valuable building blocks or intermediates in the synthesis of more complex molecules with potential applications in various fields like pharmaceuticals, agrochemicals, or material science.

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